molecular formula C9H8N2O2S B13115268 1-Methyl-5-nitro-1H-indole-2-thiol

1-Methyl-5-nitro-1H-indole-2-thiol

Cat. No.: B13115268
M. Wt: 208.24 g/mol
InChI Key: SPVWJWRWGNXBIA-UHFFFAOYSA-N
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Description

1-Methyl-5-nitro-1H-indole-2-thiol is a compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in various natural products and their biological activities

Preparation Methods

The synthesis of 1-Methyl-5-nitro-1H-indole-2-thiol can be achieved through several synthetic routes. One common method involves the nitration of methylindole, followed by thiolation. The reaction conditions typically include the use of strong acids and controlled temperatures to ensure the selective nitration and thiolation at the desired positions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-Methyl-5-nitro-1H-indole-2-thiol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agents and conditions used.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, allowing for the introduction of various substituents. Common reagents used in these reactions include strong acids, bases, and catalysts. .

Scientific Research Applications

1-Methyl-5-nitro-1H-indole-2-thiol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.

    Biology: Its derivatives have shown potential as antimicrobial and anticancer agents.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific biological pathways.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-Methyl-5-nitro-1H-indole-2-thiol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The indole ring can also participate in binding to specific receptors or enzymes, modulating their activity .

Comparison with Similar Compounds

1-Methyl-5-nitro-1H-indole-2-thiol can be compared with other indole derivatives such as:

Properties

Molecular Formula

C9H8N2O2S

Molecular Weight

208.24 g/mol

IUPAC Name

1-methyl-5-nitroindole-2-thiol

InChI

InChI=1S/C9H8N2O2S/c1-10-8-3-2-7(11(12)13)4-6(8)5-9(10)14/h2-5,14H,1H3

InChI Key

SPVWJWRWGNXBIA-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)[N+](=O)[O-])C=C1S

Origin of Product

United States

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